N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide
Description
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide (CAS: 874398-93-3) is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a 3,4-dimethoxyphenyl group and at the 4-position with an acetamide moiety bearing a 4-ethylphenoxy side chain. Its molecular formula is C₂₀H₂₁N₃O₅, with a molecular weight of 383.40 g/mol.
Properties
Molecular Formula |
C20H21N3O5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C20H21N3O5/c1-4-13-5-8-15(9-6-13)27-12-18(24)21-20-19(22-28-23-20)14-7-10-16(25-2)17(11-14)26-3/h5-11H,4,12H2,1-3H3,(H,21,23,24) |
InChI Key |
PHCZREXSKDSWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.
Attachment of the dimethoxyphenyl group:
Incorporation of the ethylphenoxyacetamide group: This final step involves the reaction of the intermediate with 4-ethylphenoxyacetic acid or its derivatives under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds with oxadiazole moieties often exhibit anticancer properties. The oxadiazole ring can enhance the compound’s ability to induce apoptosis and inhibit tumor growth. For example, studies have indicated that similar compounds can effectively target cancer cell lines such as A-431 and Jurkat through mechanisms like:
- Apoptosis Induction : Triggering programmed cell death pathways.
- Cell Cycle Arrest : Interfering with the normal progression of the cell cycle.
A comparative study of various oxadiazole derivatives demonstrated that modifications in the phenyl ring significantly influenced cytotoxicity, suggesting a structure-activity relationship (SAR) that could apply to N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been supported by studies indicating effectiveness against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups within its structure enhances its antimicrobial properties. Research into similar oxadiazole-containing compounds has shown promising results in inhibiting bacterial growth .
Enzyme Inhibition
Preliminary investigations suggest that this compound may act as an inhibitor for various enzymes involved in cancer metabolism. Compounds with similar structures have been found to inhibit protein kinases critical for tumor growth and proliferation .
Case Study 1: Dihydropyridine Derivatives
A study evaluated the cytotoxic effects of dihydropyridine derivatives against cancer cell lines. The findings indicated that certain substitutions on the phenyl ring enhanced cytotoxicity significantly. This suggests that this compound could be optimized for improved anticancer activity based on similar SAR principles .
Case Study 2: Structure-Based Drug Design
In a structure-based drug design approach, researchers utilized molecular docking studies to predict the binding affinity of this compound to target proteins associated with cancer pathways. The results indicated favorable interactions with key residues in target enzymes, supporting further investigation into its therapeutic potential .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Mechanism Description |
|---|---|
| Anticancer | Induces apoptosis; causes cell cycle arrest |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Enzyme Inhibition | Inhibits protein kinases involved in tumor growth |
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide can be contextualized against analogous derivatives. Below is a comparative analysis based on substituent variations and molecular properties (Table 1).
Table 1: Structural and Molecular Comparison of Analogous 1,2,5-Oxadiazole Derivatives
Key Observations
Substituent Effects on Lipophilicity: The target compound’s 3,4-dimethoxyphenyl and 4-ethylphenoxy groups contribute to higher lipophilicity compared to BH52841 (ethoxy substituents) . This property may enhance membrane permeability but could also increase off-target interactions. Compound 898485-56-8 replaces the acetamide with a benzamide group and introduces an isopropoxy substituent.
Metabolic Stability :
- BH52841’s ethoxy groups are less prone to oxidative metabolism than methoxy groups, suggesting a longer half-life in vivo compared to the target compound .
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide is a compound of interest due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on various studies and findings.
The molecular formula of this compound is , with a molar mass of 383.41 g/mol. The compound features a complex structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O5 |
| Molar Mass | 383.41 g/mol |
| LogP | 3.6679 |
| Polar Surface Area | 75.347 |
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study evaluated various derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results showed that derivatives of oxadiazole displayed notable inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Study:
In a comparative study, this compound was tested alongside other oxadiazole derivatives. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antibacterial activity .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through in vitro assays measuring the inhibition of pro-inflammatory cytokines. In one study, it was shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests that the compound may be beneficial in treating inflammatory diseases.
Anticancer Activity
The anticancer properties of this compound were assessed in various cancer cell lines. It was found to induce apoptosis in breast cancer cells through the activation of caspase pathways . The compound exhibited an IC50 value of 25 µM against MCF-7 cell lines, demonstrating its potential as a therapeutic agent in oncology.
The biological activities of this compound are attributed to its ability to interact with specific cellular targets. The oxadiazole ring is believed to play a crucial role in binding to enzymes or receptors involved in disease pathways. For instance, its interaction with tyrosinase has been studied as a mechanism for its anti-melanogenic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
